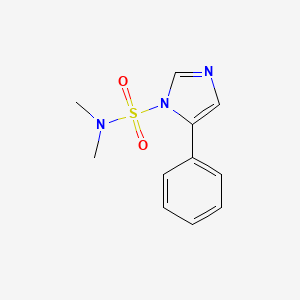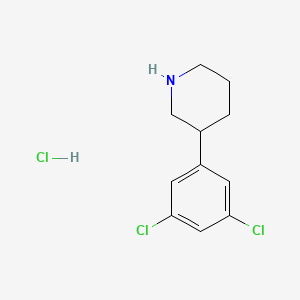![molecular formula C26H31P B8439459 ditert-butyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B8439459.png)
ditert-butyl-[2-(2-phenylphenyl)phenyl]phosphane
概要
説明
2-Phenyl-2’-(di-tert-butylphosphino)biphenyl, also known as JohnPhos, is a sterically bulky biaryl phosphine ligand. It is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This compound is known for its high reactivity and efficiency in forming carbon-nitrogen bonds .
準備方法
Synthetic Routes and Reaction Conditions
2-Phenyl-2’-(di-tert-butylphosphino)biphenyl can be synthesized through the reaction of 2-bromobiphenyl with di-tert-butylphosphine in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine ligand. The reaction is carried out in a suitable solvent, such as tetrahydrofuran or toluene, at elevated temperatures .
Industrial Production Methods
Industrial production of 2-Phenyl-2’-(di-tert-butylphosphino)biphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or column chromatography .
化学反応の分析
Types of Reactions
2-Phenyl-2’-(di-tert-butylphosphino)biphenyl undergoes various types of reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in cross-coupling reactions.
Major Products
Oxidation: Phosphine oxides are the major products formed.
Substitution: The major products are the coupled organic molecules, such as biaryls or arylamines.
科学的研究の応用
2-Phenyl-2’-(di-tert-butylphosphino)biphenyl has a wide range of applications in scientific research:
作用機序
The mechanism by which 2-Phenyl-2’-(di-tert-butylphosphino)biphenyl exerts its effects involves coordination to a palladium center, forming a palladium-phosphine complex. This complex facilitates the activation of organic substrates, enabling the formation of new chemical bonds. The bulky nature of the ligand provides steric protection to the palladium center, enhancing its stability and reactivity .
類似化合物との比較
2-Phenyl-2’-(di-tert-butylphosphino)biphenyl is unique due to its steric bulk and electronic properties. Similar compounds include:
2-(Di-tert-butylphosphino)-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl (tBuBrettPhos): Known for its high reactivity in cross-coupling reactions.
2-(Di-tert-butylphosphino)-1,1’-biphenyl (tBuXPhos): Another bulky phosphine ligand used in similar applications.
These compounds share similar applications but differ in their steric and electronic properties, which can influence their reactivity and selectivity in various chemical reactions .
特性
分子式 |
C26H31P |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
ditert-butyl-[2-(2-phenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C26H31P/c1-25(2,3)27(26(4,5)6)24-19-13-12-18-23(24)22-17-11-10-16-21(22)20-14-8-7-9-15-20/h7-19H,1-6H3 |
InChIキー |
OTACSHJZWXSRDX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2C3=CC=CC=C3)C(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

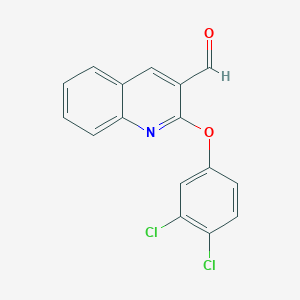


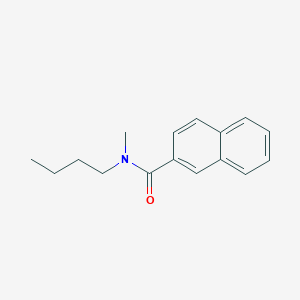
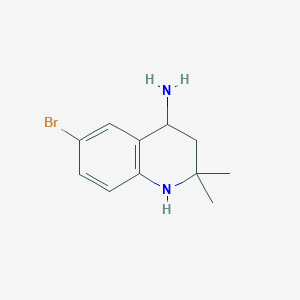
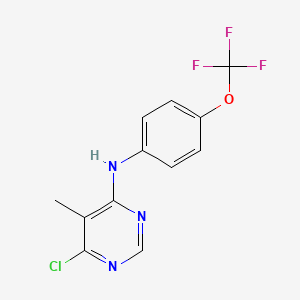

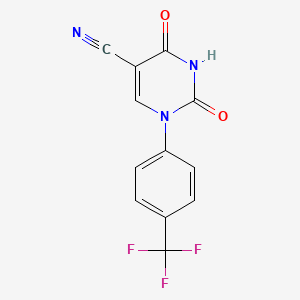
![2-Sulfamoylthieno[3,2-c]pyridine](/img/structure/B8439432.png)
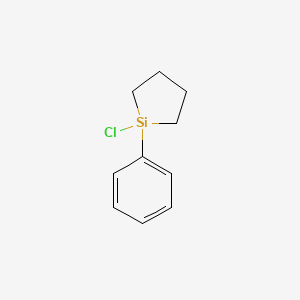
![1-[5-(3-Chlorophenyl)-2-furyl]ethan-1-ol](/img/structure/B8439480.png)
